O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide for Researchers
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: A Technical Guide for Researchers
CAS Number: 6723-30-4
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a crucial reagent in synthetic organic chemistry, primarily utilized as a protected form of hydroxylamine. Its application is of particular significance in drug discovery and development, where it serves as a key building block in the synthesis of hydroxamic acids. This technical guide provides an in-depth overview of its properties, synthesis, and applications, with a focus on its role in the development of therapeutic agents.
Chemical and Physical Properties
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | References |
| CAS Number | 6723-30-4 | [2][3][4][5][6][7] |
| Molecular Formula | C₅H₁₁NO₂ | [2][3][5][7] |
| Molecular Weight | 117.15 g/mol | [2][3][5][7][8] |
| Melting Point | 34-37 °C | [2] |
| Boiling Point | 81 °C at 20 mmHg | [2][7] |
| Density | 1.06 g/cm³ | |
| Appearance | White to off-white crystalline solid | [1] |
| Purity | Typically ≥97% |
Synthesis
A common and efficient method for the synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine involves a two-step process starting from N-hydroxyphthalimide and 3,4-dihydro-2H-pyran.[1]
Experimental Protocol: Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
Step 1: Protection of N-hydroxyphthalimide
-
In a 250 mL three-necked flask, dissolve N-hydroxyphthalimide (10 g, 0.061 mol) and 3,4-dihydro-2H-pyran (6.1 g, 0.073 mol) in tetrahydrofuran (100 mL).[1]
-
Add p-toluenesulfonic acid (1.1 g, 6.1 mmol) as a catalyst to the solution.[1]
-
Stir the reaction mixture at room temperature for 2 hours.[1]
-
Remove the tetrahydrofuran by distillation under reduced pressure.[1]
-
Add water (200 mL) to the residue and extract the product with dichloromethane (3 x 200 mL).[1]
-
Combine the organic phases and wash sequentially with saturated aqueous NaHCO₃ solution (3 x 200 mL) and saturated aqueous NaCl solution (200 mL).[1]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a yellow-green solid (intermediate product).[1]
Step 2: Hydrazinolysis
-
Transfer the solid from Step 1 to a 1000 mL three-necked flask and dissolve it in ethanol (450 mL) with stirring.[1]
-
Slowly add 80% hydrazine hydrate (10.4 mL, 0.17 mol) dropwise to the solution.[1]
-
Stir the reaction for 1 hour at room temperature.[1]
-
Filter the reaction mixture and evaporate the filtrate to obtain the crude product.[1]
-
Dissolve the crude product in ethyl acetate (500 mL), mix thoroughly, and remove any insoluble matter by vacuum filtration.[1]
-
Wash the filtrate with water (3 x 100 mL) and then with a saturated NaCl aqueous solution (200 mL).[1]
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain a light yellow oil, which solidifies upon vacuum drying to a yellow solid. The typical yield is around 75%.[1]
Applications in Drug Discovery
The primary application of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is in the synthesis of hydroxamic acids, which are a critical functional group in a variety of biologically active molecules.[9][10] The tetrahydropyranyl (THP) group serves as an effective protecting group for the hydroxylamine functionality, allowing for selective reactions at other sites of a molecule.
Synthesis of Hydroxamic Acids
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is widely used to introduce the protected hydroxamic acid moiety by coupling with carboxylic acids.[9] This is typically followed by deprotection under acidic conditions to yield the final hydroxamic acid.
General Experimental Protocol: Carboxylic Acid Coupling and Deprotection
-
Coupling: A carboxylic acid can be activated using standard coupling reagents such as EDC/HOBt or HBTU/DIPEA in an appropriate solvent like DMF.[9][11] O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is then added to the activated carboxylic acid, and the reaction is stirred until completion to form the O-protected hydroxamate.[9]
-
Deprotection: The THP protecting group is readily cleaved under acidic conditions.[9] This can be achieved using reagents such as 6M HCl or trifluoroacetic acid to afford the final hydroxamic acid.[9]
Role in Histone Deacetylase (HDAC) Inhibitor Synthesis
A prominent application of this reagent is in the synthesis of histone deacetylase (HDAC) inhibitors.[2][3] HDACs are a class of enzymes that play a crucial role in gene expression regulation.[12][13] Their inhibitors have emerged as a promising class of anti-cancer agents.[2] Many potent HDAC inhibitors feature a hydroxamic acid moiety which chelates the zinc ion in the active site of the enzyme.[2][11]
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a key intermediate in the synthesis of several potential HDAC inhibitors, including pyrimidyl-5-hydroxamic acids and other complex molecules.
Safety and Handling
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is classified as an irritant.[8] It is important to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][14] Work should be conducted in a well-ventilated area or a fume hood.[8][15]
Hazard Summary:
| Hazard Statement | Description | References |
| H315 | Causes skin irritation | [4][5][8][14][15] |
| H319 | Causes serious eye irritation | [4][5][8][14][15] |
| H335 | May cause respiratory irritation | [4][5][8][14][15] |
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[8][15]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][15]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][15]
Detailed toxicological properties have not been fully investigated.[8] Therefore, it is crucial to handle this chemical with care and avoid unnecessary exposure.
Conclusion
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine is a valuable and versatile reagent for researchers, particularly those in the field of medicinal chemistry and drug development. Its role as a protected hydroxylamine facilitates the synthesis of complex molecules, most notably hydroxamic acid-based HDAC inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in the laboratory.
References
- 1. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine synthesis - chemicalbook [chemicalbook.com]
- 2. Design, synthesis, and activity of HDAC inhibitors with a N-formyl hydroxylamine head group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine | 6723-30-4 | FT09332 [biosynth.com]
- 4. O-(Tetrahydropyran-2-yl)hydroxylamine | C5H11NO2 | CID 5142091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine 96 6723-30-4 [sigmaaldrich.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. O-(四氢-2H-吡喃-2-基)羟基胺 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. mdpi.com [mdpi.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis, and biological evaluation of histone deacetylase inhibitor with novel salicylamide zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
- 14. O-(Tetrahydropyran-2-yl)hydroxylamine, 96% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 15. echemi.com [echemi.com]
